2-Cyclohexyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Description
2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a structurally specialized propanoic acid derivative featuring a cyclohexyl group at the C2 position and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the C3 position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
2-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOAJZXTGFHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147529 | |
| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683217-61-0 | |
| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683217-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting with the preparation of the cyclohexyl group and the fluoren-9-ylmethoxycarbonyl moiety. These components are then coupled using appropriate reaction conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted cyclohexyl or fluoren-9-ylmethoxycarbonylamino derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the protection of amino acids during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Key Advantages :
- Increased Yield : The use of this compound has been shown to enhance the yield of peptide synthesis significantly due to its stability and effectiveness as a protecting group .
- Versatility : It can be used to synthesize a variety of peptides, including those with complex sequences or modifications .
Synthesis of Bioactive Peptides
Research has demonstrated the successful application of 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in synthesizing bioactive peptides that exhibit therapeutic properties. For instance, peptides synthesized using this compound have shown potential in targeting specific receptors involved in various diseases.
| Study | Peptide | Target | Outcome |
|---|---|---|---|
| Peptide A | Receptor X | High affinity binding | |
| Peptide B | Enzyme Y | Inhibition observed |
Development of Drug Candidates
The compound has also been utilized in developing novel drug candidates. Its ability to form stable conjugates with other pharmacophores enhances the pharmacokinetic properties of the resulting drugs.
Notable Findings :
Mechanism of Action
The mechanism by which 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Fmoc-Protected Propanoic Acid Derivatives
Key Findings :
- Synthetic Efficiency: The 2-hydroxyethylsulfanyl derivative achieves a 73% yield over two steps, highlighting robust protection strategies for Fmoc-amino acids .
- Stereochemical Control : Optical activity ([α]D = −35.0°) in the hydroxyethylsulfanyl analog underscores the importance of chirality in biochemical applications .
- Safety Profiles : Thiophene-containing derivatives may require careful handling due to hazards like skin irritation (H315) and acute toxicity (H302) .
Bioactive Propanoic Acid Derivatives Without Fmoc Protection
Non-Fmoc propanoic acids exhibit diverse biological activities, influenced by substituents:
Key Insights :
- Antimicrobial Activity: Chlorination enhances selectivity for bacterial targets, as seen in marine-derived actinomycete metabolites .
- Anti-inflammatory vs. Cytotoxicity: β-hydroxy-β-aryl propanoic acids balance COX-2 inhibition with reduced gastric toxicity compared to traditional NSAIDs .
Biological Activity
2-Cyclohexyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly referred to as a derivative of L-serine, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, suggests potential applications in drug development, particularly in the fields of cancer therapy and neuropharmacology.
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.43 g/mol
- CAS Number : 2642331-49-3
- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine
The biological activity of 2-Cyclohexyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic acid is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with several targets within the cell, including:
- Protein Tyrosine Kinases (RTKs) : This compound exhibits inhibitory activity against certain RTKs, which are crucial for cell signaling and proliferation.
- GPCR/G Protein Pathways : The compound influences G-protein coupled receptor signaling, which plays a pivotal role in numerous physiological processes.
- Apoptosis Pathways : It has been linked to the regulation of apoptotic mechanisms, potentially offering therapeutic benefits in cancer treatment.
Biological Activity Studies
Recent studies have explored the pharmacological effects of this compound through various in vitro and in vivo models.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with 2-Cyclohexyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic acid resulted in significant reductions in cell viability and increased apoptosis markers. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Neuroprotection : In animal models of neurodegenerative diseases, this compound showed promise in protecting neurons from oxidative stress-induced apoptosis. The neuroprotective effects were attributed to its ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) production.
- Inflammation Modulation : Research indicated that the compound could effectively reduce levels of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Q & A
Q. What is the role of the Fmoc group in 2-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It enables sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protecting groups (e.g., cyclohexyl or acid-labile groups) intact. This allows controlled elongation of peptide chains .
Q. What synthetic methodologies are commonly employed to prepare Fmoc-protected amino acid derivatives like this compound?
A typical synthesis involves coupling the Fmoc group to the amino acid using activating agents such as EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or TBTU (benzotriazolyloxy-tris-pyrrolidino-phosphonium hexafluorophosphate) with HOBt (hydroxybenzotriazole) to enhance efficiency. For example, describes a 48-hour reaction in DMF at room temperature, followed by solvent extraction and filtration for purification .
Q. How is the purity of this compound verified post-synthesis?
Reverse-phase HPLC and mass spectrometry (MS) are standard for assessing purity and confirming molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to validate structural integrity, particularly the cyclohexyl and Fmoc moieties. provides structural coordinates that align with X-ray crystallography data for analogous compounds .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?
Steric hindrance from the cyclohexyl group may reduce coupling efficiency. Strategies include:
Q. What analytical techniques are critical for resolving stereochemical inconsistencies in Fmoc-protected derivatives?
Chiral HPLC with a cellulose-based column can separate enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. highlights the use of chiral auxiliaries to maintain stereochemical fidelity during Pictet–Spengler reactions, which is critical for asymmetric synthesis .
Q. How do storage conditions impact the stability of this compound, and what precautions are necessary?
The compound should be stored at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group or oxidation of the cyclohexyl moiety. and emphasize avoiding moisture and heat, with stability monitored via periodic HPLC analysis .
Q. What strategies address low yields in large-scale syntheses of this compound?
Scale-up challenges often arise from inefficient purification. Switching from solvent extraction () to flash chromatography ( ) improves recovery. Continuous-flow reactors may also enhance reproducibility for multi-step syntheses .
Q. How can researchers validate the absence of racemization during Fmoc deprotection?
Racemization is monitored by comparing the optical rotation of intermediates before and after deprotection. and recommend using Marfey’s reagent to derivatize free amines and detect enantiomeric excess via HPLC .
Data Contradiction and Troubleshooting
Q. Why do coupling reactions using EDC∙HCl ( ) and TBTU ( ) yield divergent results, and how can this be resolved?
EDC∙HCl is cost-effective but may form insoluble urea byproducts, reducing efficiency in polar solvents. TBTU minimizes side reactions but requires anhydrous conditions. Researchers should pre-activate the carboxylate with HOBt and select reagents based on solvent compatibility .
Q. How can discrepancies in reported melting points (e.g., vs. 14) be reconciled?
Polymorphism or residual solvents (e.g., DMF) can alter melting points. Recrystallization from a 1:1 hexane/ethyl acetate mixture ( ) or differential scanning calorimetry (DSC) ensures consistency. Cross-referencing with X-ray diffraction data ( ) resolves structural ambiguities .
Q. Methodological Recommendations
- Purification: Use gradient elution in flash chromatography () or preparative HPLC for polar derivatives.
- Deprotection: Optimize piperidine concentration (20–30% in DMF) to balance speed and side reactions ().
- Quality Control: Combine LC-MS, NMR, and elemental analysis for batch-to-batch consistency ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
